molecular formula C13H17NO B181688 Spiro[isochroman-1,4'-piperidine] CAS No. 180160-97-8

Spiro[isochroman-1,4'-piperidine]

Cat. No.: B181688
CAS No.: 180160-97-8
M. Wt: 203.28 g/mol
InChI Key: SKFZSJIOAVSXCU-UHFFFAOYSA-N
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Description

Spiro[isochroman-1,4’-piperidine] is a chemical compound with the linear formula C13H17NO . It is a spirocyclic compound, which means it has two rings sharing the same atom .


Synthesis Analysis

The synthesis of spirocyclic compounds like Spiro[isochroman-1,4’-piperidine] has been a significant objective in organic and medicinal chemistry. Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds .


Molecular Structure Analysis

The molecular structure of Spiro[isochroman-1,4’-piperidine] was characterized by X-ray single crystallography and several spectroscopy methods . The molecular formula is C13H17NO .


Chemical Reactions Analysis

Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Scientific Research Applications

Medicinal Chemistry Advancements

Spiro[chromane-2,4'-piperidine]-4(3H)-one derivatives have been identified as a crucial pharmacophore in medicinal chemistry, with a wide range of applications in drug discovery and biochemical research. Recent syntheses of these compounds have demonstrated their biological relevance, opening avenues for the development of new biologically active substances (Ghatpande et al., 2020).

Histone Deacetylase (HDAC) Inhibition

Spiro[piperidine-4,4'-dihydrochromen] derivatives have been explored for their HDAC inhibitory properties, contributing to the discovery of novel inhibitors. These compounds have shown promise in inhibiting nuclear extract HDACs and demonstrating antiproliferative activity against various tumor cell lines (Varasi et al., 2011). Further modifications to this scaffold have led to improved in vivo activity and pharmacokinetic profiles, indicating potential for cancer therapy (Thaler et al., 2012).

Sigma Receptor Ligands

Novel spiropiperidines have been synthesized as potent and selective ligands for σ-receptors, with implications for neurological research and therapeutic applications. These compounds exhibit high affinity and selectivity towards σ1-receptors, showcasing their potential as tools for probing σ-receptor function (Maier & Wünsch, 2002).

Antimicrobial Activity

Spiro[piperidine-4,4'-dihydrochromen] derivatives have also been investigated for their antimicrobial properties. A specific focus on antimycobacterial activity has identified promising candidates for the treatment of tuberculosis, with some compounds displaying significant in vitro and in vivo efficacy against Mycobacterium tuberculosis (Kumar et al., 2008).

Antimalarial Applications

Research into spiro[piperidine-4,3'-tetraoxanes] has revealed moderate to good antimalarial activities against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. This highlights the potential of spiro[isochroman-1,4'-piperidine] analogs in the development of new antimalarial therapies (Kumar, Khan, & Rawat, 2012).

Mechanism of Action

Target of Action

Spiro[isochroman-1,4’-piperidine] is a potential sigma ligand . Sigma (σ) receptors are widely distributed in the central nervous system and other vital peripheral organs . They regulate a number of physiological processes, making sigma selective ligands of therapeutic importance .

Mode of Action

The interaction of Spiro[isochroman-1,4’-piperidine] with its targets, the σ receptors, results in a variety of physiological effects. For instance, σ-1 receptors play a role in the regulation of gastrointestinal effects, the modulation of opioid analgesia, and the attenuation of cocaine-induced locomotor activity and toxicity .

Biochemical Pathways

It is known that the compound interacts with σ receptors, which are involved in a variety of physiological processes .

Pharmacokinetics

Its molecular weight, LogP, and other physicochemical properties suggest that it could be well-absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of Spiro[isochroman-1,4’-piperidine]'s action are likely to be diverse, given its interaction with σ receptors. These receptors are involved in a wide range of physiological processes, from the regulation of gastrointestinal effects to the modulation of opioid analgesia .

Action Environment

The action, efficacy, and stability of Spiro[isochroman-1,4’-piperidine] can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the σ receptors in different tissues .

Future Directions

While specific future directions for Spiro[isochroman-1,4’-piperidine] were not found in the search results, the development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .

Properties

IUPAC Name

spiro[3,4-dihydroisochromene-1,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-12-11(3-1)5-10-15-13(12)6-8-14-9-7-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFZSJIOAVSXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569830
Record name 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180160-97-8
Record name 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydrospiro[2-benzopyran-1,4'-piperidine]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1′-benzyl-3,4-dihydrospiro[isochromene-1,4′-piperidine] (0.40 g, 1.3 mmol) in ethanol (15 ml) was purged with argon. After addition of the palladium catalyst (10% Pd on activated charcoal, 0.14 g) the reaction vessel was filled with hydrogen gas. The mixture was stirred for 18 h at room temperature. The catalyst was removed by filtration and the filtrate was concentrated in vacuo to give the title compound (0.23 g) as white solid with a purity of approx. 88% as assessed by 1H-NMR (contaminated with 1′-ethyl-3,4-dihydrospiro[isochromene-1,4′-piperidine]). MS m/e: 204 (M+H+).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.14 g
Type
catalyst
Reaction Step Three

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